![molecular formula C14H20O3S B2849620 Ethyl 2-(4-butoxyphenyl)sulfanylacetate CAS No. 2380185-95-3](/img/structure/B2849620.png)
Ethyl 2-(4-butoxyphenyl)sulfanylacetate
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Overview
Description
Ethyl 2-(4-butoxyphenyl)sulfanylacetate, also known as ethyl 4-butoxyphenylthioacetate, is a chemical compound with the molecular formula C14H20O3S. This compound belongs to the class of sulfanylacetates and is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-butoxyphenyl)sulfanylacetate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 2-(4-butoxyphenyl)sulfanylacetate has been shown to have various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(4-butoxyphenyl)sulfanylacetate in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on Ethyl 2-(4-butoxyphenyl)sulfanylacetate. These include:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases.
2. Development of new derivatives of Ethyl 2-(4-butoxyphenyl)sulfanylacetate with improved pharmacological properties.
3. Investigation of its potential as a tool for the study of COX-2 and LOX enzymes.
4. Investigation of its potential as a tool for the study of oxidative stress and cancer.
Conclusion:
In conclusion, Ethyl 2-(4-butoxyphenyl)sulfanylacetate is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl 2-(4-butoxyphenyl)sulfanylacetate involves the reaction of Ethyl 2-(4-butoxyphenyl)sulfanylacetate chloroacetate with 4-butoxythiophenol in the presence of a base such as potassium carbonate. The product is then purified through column chromatography to obtain pure Ethyl 2-(4-butoxyphenyl)sulfanylacetate 2-(4-butoxyphenyl)sulfanylacetate.
Scientific Research Applications
Ethyl 2-(4-butoxyphenyl)sulfanylacetate is used in scientific research for various purposes. It is used as a building block in the synthesis of other compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
properties
IUPAC Name |
ethyl 2-(4-butoxyphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-3-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16-4-2/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDIPKBEBZWEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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